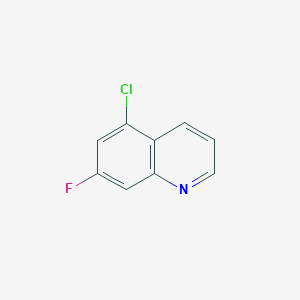
5-Chloro-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
5-Chloro-7-fluoroquinoline can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroaniline with ethyl 3-oxobutanoate in the presence of a base can lead to the formation of this compound.
Halogenation Reactions: Another approach involves the halogenation of quinoline derivatives. For instance, the fluorination of 5-chloroquinoline using a fluorinating agent such as Selectfluor can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms in the quinoline ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline oxides, and quinoline derivatives with various functional groups.
科学的研究の応用
5-Chloro-7-fluoroquinoline has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceuticals, including antibacterial and antimalarial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Some derivatives of this compound are used as agrochemicals.
作用機序
The mechanism of action of 5-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The incorporation of chlorine and fluorine atoms enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.
類似化合物との比較
Similar Compounds
5-Chloroquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoroquinoline: Lacks the chlorine atom, which affects its reactivity and applications.
5,7-Difluoroquinoline: Contains two fluorine atoms, leading to distinct chemical behavior compared to 5-chloro-7-fluoroquinoline.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific fields.
特性
IUPAC Name |
5-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOCSIKQRMRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)



![6-Azaspiro[3.4]octan-1-one HCl salt](/img/structure/B8184417.png)
![1-Methoxy-6-azaspiro[3.4]octane](/img/structure/B8184422.png)
![tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate](/img/structure/B8184438.png)
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)




